molecular formula C10H9ClO2 B13136213 Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester

Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester

Katalognummer: B13136213
Molekulargewicht: 196.63 g/mol
InChI-Schlüssel: HWOKBSHKNLRUHF-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-chloroethenyl group at the para position and a methyl ester functional group. It is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester typically involves the esterification of 4-[(1E)-2-chloroethenyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of 4-[(1E)-2-chloroethenyl]benzoic acid and methanol into the reactor, along with an acid catalyst. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. The product is then separated from the reaction mixture using distillation or other purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the 2-chloroethenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.

Major Products

    Oxidation: 4-[(1E)-2-chloroethenyl]benzoic acid.

    Reduction: 4-[(1E)-2-chloroethenyl]benzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 4-[(1E)-2-hydroxyethenyl]benzoic acid.

Wissenschaftliche Forschungsanwendungen

Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial and anti-inflammatory activities.

Vergleich Mit ähnlichen Verbindungen

Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester can be compared with other similar compounds, such as:

    Benzoic acid: Lacks the 2-chloroethenyl and methyl ester groups, making it less reactive in certain chemical reactions.

    Methyl benzoate: Contains a methyl ester group but lacks the 2-chloroethenyl substitution, resulting in different chemical properties.

    4-Chlorobenzoic acid: Contains a chlorine atom but lacks the ethenyl and methyl ester groups, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C10H9ClO2

Molekulargewicht

196.63 g/mol

IUPAC-Name

methyl 4-[(E)-2-chloroethenyl]benzoate

InChI

InChI=1S/C10H9ClO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-7H,1H3/b7-6+

InChI-Schlüssel

HWOKBSHKNLRUHF-VOTSOKGWSA-N

Isomerische SMILES

COC(=O)C1=CC=C(C=C1)/C=C/Cl

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C=CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.